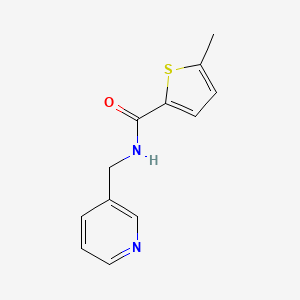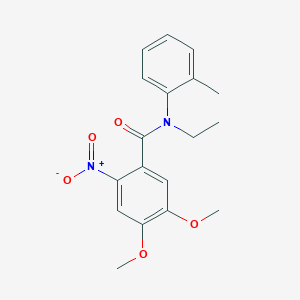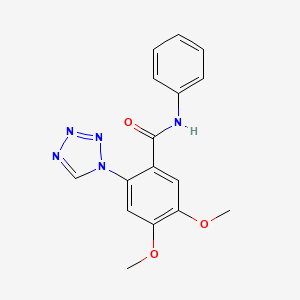![molecular formula C17H24N2O3S B5731992 ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound has been widely used in scientific research due to its potential therapeutic effects.
作用機序
The mechanism of action of Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antibacterial and antiviral properties by inhibiting the synthesis of bacterial and viral proteins. Furthermore, it has been found to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate has been shown to affect various biochemical and physiological processes. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to its anti-inflammatory effects. The compound has also been shown to reduce pain perception by inhibiting the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins. Additionally, it has been found to modulate the activity of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, leading to its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate in lab experiments include its potential therapeutic effects, broad-spectrum activity against cancer cells, bacteria, and viruses, and its ability to modulate various biochemical and physiological processes. However, the limitations of using this compound include its potential toxicity, limited information on its pharmacokinetics and pharmacodynamics, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics.
合成法
The synthesis of Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate involves the reaction between 4-methylthiophenol and 3-(piperazin-1-yl)propanoic acid, followed by the esterification with ethanol. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The purity of the compound is achieved through recrystallization and chromatography techniques.
科学的研究の応用
Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate has been studied extensively for its potential therapeutic effects. It has been found to exhibit significant activity against cancer cells, bacteria, and viruses. The compound has also been shown to possess anti-inflammatory, analgesic, and antipsychotic properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
ethyl 4-[3-(4-methylphenyl)sulfanylpropanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-22-17(21)19-11-9-18(10-12-19)16(20)8-13-23-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXVUXYVZSTRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)
![5-acryloyl-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5731922.png)
![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)

![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)

![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)

![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)

